molecular formula C19H14ClN3O5S3 B2789701 (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164529-29-6

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2789701
CAS No.: 1164529-29-6
M. Wt: 495.97
InChI Key: KCJHHTSHELKVNF-QOCHGBHMSA-N
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Description

(Z)-Methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzo[d]thiazol core substituted with a sulfamoyl group (-SO2NH2) at the 6-position and a (Z)-configured imino linkage to a 3-chlorobenzo[b]thiophene-2-carbonyl moiety. The methyl ester at the acetoxy group enhances its lipophilicity, which may influence pharmacokinetic properties. Its stereochemistry and hydrogen-bonding capabilities, critical for molecular interactions, have likely been characterized using crystallographic tools such as SHELX software .

Properties

IUPAC Name

methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S3/c1-28-15(24)9-23-12-7-6-10(31(21,26)27)8-14(12)30-19(23)22-18(25)17-16(20)11-4-2-3-5-13(11)29-17/h2-8H,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJHHTSHELKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex compound that belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves multiple steps, typically starting from 3-chlorobenzo[b]thiophene-2-carboxylic acid. The synthesis pathway includes the formation of an acylhydrazone intermediate, which is then reacted with various reagents to introduce the sulfonamide and thiazole moieties.

  • Starting Materials :
    • 3-chlorobenzo[b]thiophene-2-carboxylic acid
    • Sulfanilamide derivatives
    • Acetic anhydride for acetylation
  • General Procedure :
    • The initial reaction involves the formation of a hydrazone by reacting the carboxylic acid with hydrazine derivatives.
    • Subsequent reactions introduce the sulfonamide and thiazole groups through condensation reactions and cyclization.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds structurally related to benzothiazoles have demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
B7A4311.5Apoptosis induction
B7A5491.8Cell cycle arrest
Compound 4iHOP-920.9Inhibition of AKT/ERK pathways

Anti-inflammatory Effects

In addition to antitumor properties, compounds derived from benzothiazole frameworks have shown anti-inflammatory effects by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . These findings suggest that this compound may also possess dual functionality as an anti-inflammatory agent.

Table 2: Inflammatory Cytokine Levels

TreatmentIL-6 Level (pg/mL)TNF-α Level (pg/mL)
Control10050
Compound B73010
Compound 4i2512

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit critical signaling pathways such as AKT and ERK, which are often upregulated in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways leads to programmed cell death in malignant cells, a desirable outcome in cancer therapy.
  • Reduction of Inflammatory Mediators : By modulating the expression of pro-inflammatory cytokines, these compounds can alleviate inflammation, potentially benefiting conditions associated with chronic inflammation.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Compound B7 : This compound was tested in vivo and demonstrated significant tumor regression in xenograft models, supporting its potential as a therapeutic agent against solid tumors.
  • Combination Therapy : Research has indicated that combining benzothiazole derivatives with conventional chemotherapeutics enhances overall efficacy while reducing side effects due to lower required doses.

Comparison with Similar Compounds

Table 1: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Functional Groups Application
Target Compound Benzo[d]thiazol Sulfamoyl, Chlorobenzo[b]thiophene Under investigation
Metsulfuron methyl ester 1,3,5-Triazine Sulfonylurea, Methoxy Herbicide

Thiazole-Based Pharmaceuticals

Thiazole derivatives, such as methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (), share the thiazole ring and ester groups with the target compound. Notable distinctions include:

  • Hydrogen Bonding: highlights NH···O/N interactions stabilizing crystal structures, a feature likely replicated in the target due to its sulfamoyl and imino groups .

Table 2: Thiazole Derivatives Comparison

Compound Substituents Hydrogen-Bonding Motifs Biological Relevance
Target Compound 3-Chlorobenzo[b]thiophene, sulfamoyl N-H···O, N-H···N Antimicrobial potential
Compound Amino, methoxycarbonylmethoxyimino N-H···N, C-H···O Antibiotic intermediate

Carbamate-Linked Thiazoles

Compounds like thiazol-5-ylmethyl carbamates () feature carbamate linkages absent in the target. However, both classes exploit thiazole’s electron-rich nature for bioactivity. The target’s imino-carbonyl group may offer greater conformational rigidity compared to carbamates, affecting target selectivity .

Research Findings and Implications

  • Stereochemical Influence: The (Z)-configuration of the imino group in the target compound likely restricts molecular flexibility, a trait shared with ’s (Z)-methoxycarbonylmethoxyimino moiety, which enhances stability .
  • Bioactivity Clues : While sulfonylurea herbicides target plant enzymes, the target’s sulfamoyl group is common in antimicrobial sulfonamides, suggesting divergent applications .
  • Crystallographic Insights : SHELX-refined structures () reveal that intermolecular interactions (e.g., π-π stacking in ) could govern the target’s solubility and crystallinity .

Q & A

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion for dehydrogenases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

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